

Flecainide Pharmacogenomics: Key Genes & Proteins

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flecainide

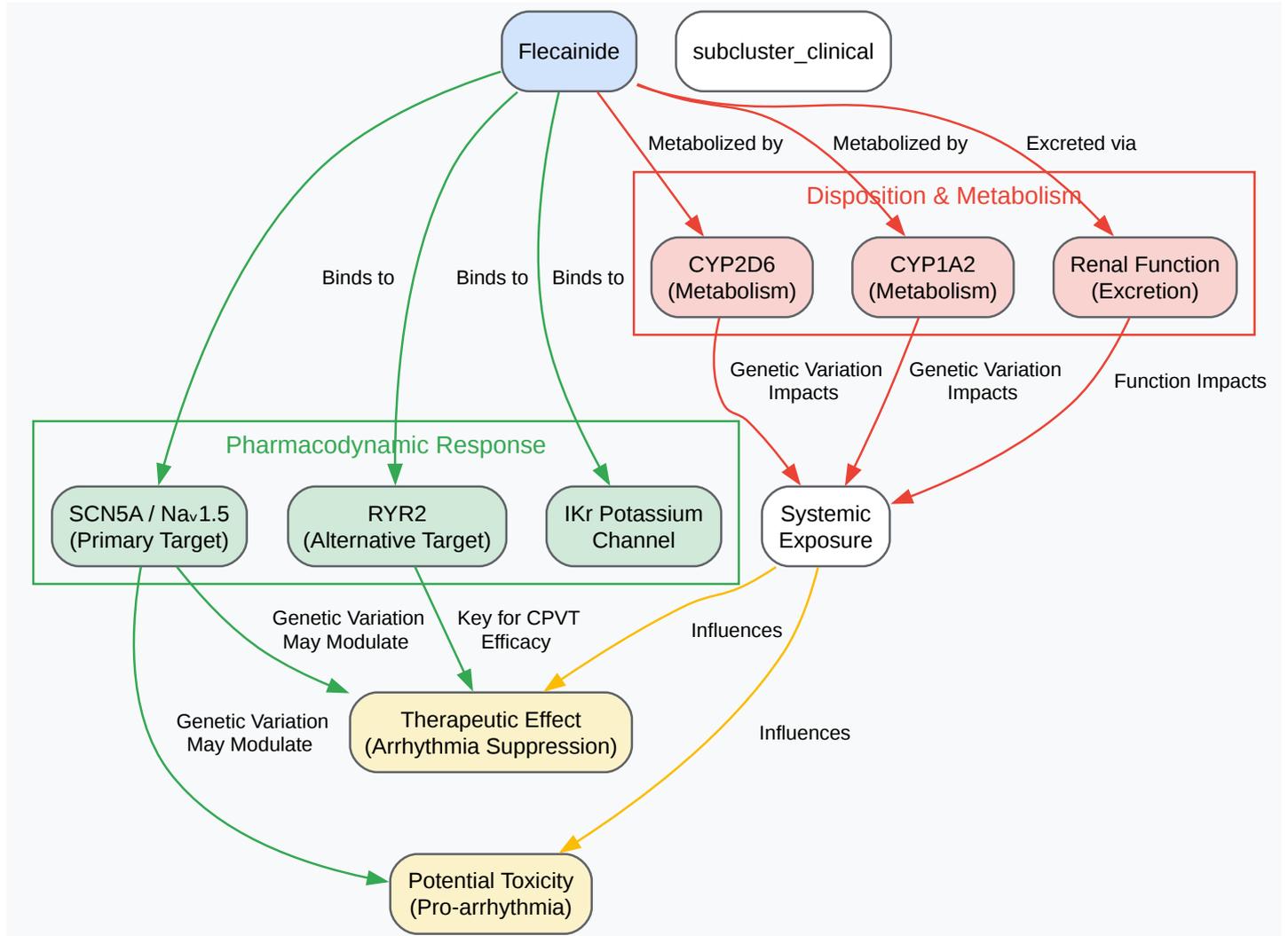
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Gene / Protein	Functional Role	Impact of Variation	Clinical Considerations & Evidence Gaps
CYP2D6	Primary metabolic enzyme for flecainide [1] [2].	Poor Metabolizers: May lead to increased systemic exposure and higher risk of toxicity [2].	Clinical significance in pediatrics is not fully defined; therapeutic drug monitoring (TDM) is recommended [2].
CYP1A2	Secondary metabolic pathway for flecainide [1].	Impact on flecainide pharmacokinetics is less clear.	Role may be more significant if CYP2D6 activity is low. More research is needed [3].
SCN5A (Encodes Na _v 1.5 channel)	Primary drug target; voltage-gated sodium channel [3].	Mutations may alter channel binding affinity, potentially affecting drug efficacy and safety profile [3].	An area of active investigation; no specific variants currently guide dosing.
RYR2 (Ryanodine Receptor 2)	Alternative drug target; regulates calcium release in CPVT [3].	Not a pharmacokinetic factor. Flecainide directly antagonizes RYR2, which is key to its efficacy in CPVT [3].	Pharmacogenomic impact on response is not well characterized.

The relationships between these genes, drug disposition, and clinical outcomes form a complex network. The following diagram maps out this core pharmacogenomic pathway for **flecainide**.



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Overview of **flecainide**'s pharmacogenomic pathways, highlighting key genes involved in its metabolism (CYP2D6, CYP1A2) and mechanism of action (SCN5A, RYR2), and their collective influence on clinical outcomes.

Current Pediatric Dosing & Monitoring in Clinical Practice

In the absence of robust pharmacogenomic guidelines, current pediatric practice relies on careful weight-based dosing and clinical monitoring [4] [5].

Weight-Based Dosing Guidelines

The following table summarizes recommended initial oral dosing for ventricular arrhythmias, though institutional protocols may vary [5].

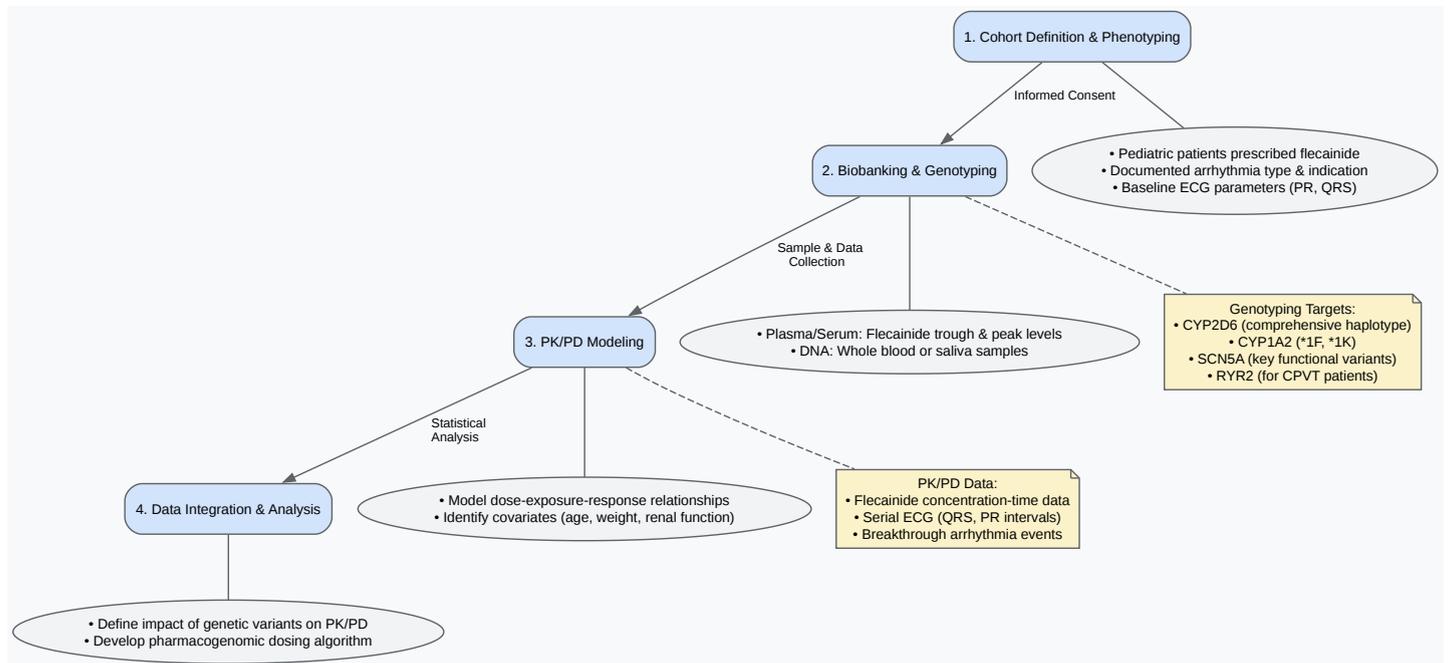
Patient Population	Initial Dosage Regimen	Maximum Daily Dose
Adults	100 mg every 12 hours	400 mg
Adolescents & Children (7 months - 17 years)	100 mg/m ² /day, divided into 2-3 doses	200 mg/m ² /day
Infants (1 - 6 months)	50 mg/m ² /day, divided into 2-3 doses	200 mg/m ² /day
Alternative Pediatric Dosing (across age groups)	1 - 6 mg/kg/day, divided into 2-3 doses	8 mg/kg/day

Therapeutic Drug Monitoring (TDM) & Clinical Monitoring

- **Plasma Concentration Monitoring:** The therapeutic range is typically **0.15–0.90 mg/L** (or µg/mL) [4]. Monitoring is recommended 5 days after initiation or dose change to ensure levels are within the narrow therapeutic index [4].
- **Electrocardiogram (ECG) Monitoring:** Regular ECG is crucial to monitor for drug-induced changes such as **QRS complex widening** (a sign of sodium channel blockade) and PR interval prolongation [4]. A 40% increase in QRS duration from baseline may indicate toxicity [2].
- **Age-Specific Considerations:** Children under 1 year may achieve higher plasma concentrations and are more prone to supratherapeutic levels, suggesting a need for cautious dosing and monitoring in this group [4].

Proposed Experimental Protocol for Pharmacogenomic Research

To address the existing knowledge gaps, the following protocol outlines a systematic approach for investigating **flecainide** pharmacogenomics in a pediatric cohort.



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A proposed workflow for a pediatric **flecainide** pharmacogenomic study, integrating patient phenotyping, genotyping, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and data analysis.

Key Research Gaps and Future Directions

The field requires prospective, systematic studies to transition from observation to clinical application. Key research priorities include [3]:

- **Prospective Pediatric Trials:** Conducting studies designed to include pharmacogenomic endpoints from the outset.
- **Ontogeny of Metabolism:** Understanding the developmental trajectory of CYP2D6 and other relevant enzymes from infancy through adolescence.
- **Impact of Comedications:** Systematically studying drug-drug-gene interactions, particularly with common co-administered drugs like amiodarone (a CYP2D6 inhibitor) [4].
- **Standardized Toxicity Biomarkers:** Validating ECG parameters and plasma drug levels as reliable biomarkers for toxicity across different pediatric age groups.

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To cite this document: Smolecule. [Flecainide Pharmacogenomics: Key Genes & Proteins].

Smolecule, [2026]. [Online PDF]. Available at:

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